2,4-Dimethylisophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,4-dimethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
RPFQLNVYEXATJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes to 2,4-Dimethylisophthalic Acid
The creation of this compound is not a trivial process and often requires a series of carefully controlled reactions to achieve the desired substitution pattern and oxidation state.
Multi-step synthesis provides a logical framework for constructing complex molecules like this compound from simpler, readily available starting materials. syrris.jp A common conceptual approach begins with a substituted benzene (B151609) derivative, where functional groups are introduced sequentially to direct the regiochemistry of subsequent reactions. nih.gov For instance, a synthesis might involve the introduction of functional groups that can be later converted into carboxylic acid moieties while protecting the desired methyl groups from oxidation.
A plausible multi-step pathway could originate from pseudocumene. This process would involve the selective oxidation of two of the three methyl groups. The challenge lies in controlling the oxidation to prevent the formation of the more thermodynamically stable trimellitic acid, where all three methyl groups are oxidized. masterorganicchemistry.com This control can be achieved by carefully selecting reagents and reaction conditions at each step of the synthesis.
Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon or carbon-heteroatom bonds, typically with the elimination of a small molecule such as water. libretexts.org In the context of isophthalic acid derivatives, condensation reactions can be employed to build the carbon skeleton or to introduce functional groups. For instance, the Claisen condensation, which involves the reaction of two esters in the presence of a strong base, can be used to form β-keto esters. youtube.comyoutube.com While not a direct route to this compound itself, such reactions are pivotal in creating more complex derivatives starting from isophthalate (B1238265) esters. The synthesis of optically active polyamides, for example, can be achieved through the polycondensation of diesters with chiral diamines. expresspolymlett.com
The most direct synthetic approach to this compound involves the selective oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). The challenge in this transformation is to oxidize the methyl groups at positions 1 and 4 of the benzene ring while leaving the methyl group at position 2 intact. The atmospheric oxidation of 1,2,4-trimethylbenzene initiated by OH radicals has been studied, revealing complex reaction pathways. rsc.orgresearchgate.netcopernicus.orgresearchgate.net
Industrial processes for the oxidation of pseudocumene typically aim for the production of trimellitic acid, which involves the oxidation of all three methyl groups. masterorganicchemistry.com However, these processes can sometimes yield mixtures of partially oxidized products, including 2-methylterephthalic acid and 4-methylisophthalic acid. organic-chemistry.org Achieving the selective synthesis of this compound would require careful control of reaction conditions such as temperature, pressure, catalyst, and reaction time to favor the desired partial oxidation. Biocatalytic approaches using enzymes like xylene monooxygenase have also been explored for the multi-step oxidation of the methyl groups of pseudocumene, which can offer high selectivity under mild conditions. nih.gov
| Starting Material | Oxidizing Agent | Catalyst | Main Product(s) | Reference |
| Pseudocumene | Air | Co/Mn/Br | Trimellitic Acid | masterorganicchemistry.com |
| Pseudocumene | Oxygen | Cobalt and α-methylenic ketones | 2-methylterephthalic acid and 4-methylisophthalic acid mixture | organic-chemistry.org |
| Toluene/Xylenes | Oxygen | Xylene Monooxygenase (recombinant E. coli) | Benzoic acids/toluic acids | nih.gov |
Halogenation and nitration are key electrophilic aromatic substitution reactions that can be used to introduce functional groups onto an aromatic ring, which can then be used to direct subsequent reactions or be converted into other functionalities. researchgate.net
Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the pseudocumene ring could serve as a strategic step in a multi-step synthesis. The position of halogenation would be directed by the existing methyl groups. This halogen could then be used to influence the regioselectivity of a subsequent oxidation of the methyl groups or could be a precursor for another functional group.
Nitration: The nitration of aromatic compounds is a well-established industrial process, typically employing a mixture of nitric and sulfuric acids. google.com The nitro group (NO₂) is a strong deactivating group and a meta-director in electrophilic aromatic substitution. d-nb.infodntb.gov.ua Introducing a nitro group onto the pseudocumene ring could potentially deactivate the ring towards complete oxidation, possibly aiding in the selective oxidation of the methyl groups. The nitro group could later be reduced to an amino group and removed or converted to another functional group as needed.
| Reaction | Reagents | Electrophile | General Outcome |
| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | X⁺ | Introduction of a halogen atom onto the aromatic ring |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Introduction of a nitro group onto the aromatic ring |
Esterification: this compound can be converted to its corresponding esters through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comathabascau.ca This is an equilibrium reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would yield dimethyl 2,4-dimethylisophthalate. chemicalbook.com
Hydrolysis: The reverse reaction of esterification is hydrolysis, where an ester is cleaved back to a carboxylic acid and an alcohol. nih.gov This can be achieved under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt and the alcohol. The free carboxylic acid can then be obtained by acidification. google.com For example, the hydrolysis of dimethyl 2,4-dimethylisophthalate with an aqueous base would yield the disodium (B8443419) salt of this compound, which upon acidification would give the desired diacid.
| Process | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires excess alcohol or water removal |
| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst | Reversible, the reverse of Fischer esterification |
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH) | Irreversible, forms carboxylate salt and alcohol |
Catalytic Approaches in the Synthesis of Dimethylisophthalic Acid and its Derivatives
Catalysis plays a crucial role in the synthesis of aromatic carboxylic acids, including derivatives of isophthalic acid. Catalytic methods are often employed to enhance reaction rates, improve selectivity, and allow for milder reaction conditions.
In the context of producing dicarboxylic acids from xylenes, transition metal catalysts are widely used. For the oxidation of pseudocumene, catalytic systems often involve heavy metals such as cobalt and manganese, frequently used in combination with a bromine source. masterorganicchemistry.com These catalysts are effective in promoting the oxidation of methyl groups to carboxylic acid groups. The development of more selective catalysts is an active area of research, with the goal of controlling the extent of oxidation to yield specific dicarboxylic acids like this compound.
For the synthesis of isophthalic acid derivatives, various catalysts are employed. For instance, the production of adipic acid from biomass-derived 2,5-furandicarboxylic acid has been achieved through a two-step catalytic reaction using a Ru/Al₂O₃ catalyst for hydrogenation and an ionic liquid as both a reaction medium and a catalyst for ring-opening. d-nb.infonih.gov While this example does not directly produce this compound, it showcases the potential of using tailored catalytic systems for the synthesis of specific dicarboxylic acids. The use of solid acid catalysts, such as zeolites or sulfated zirconia, is also being explored for esterification reactions to provide more environmentally friendly and reusable alternatives to traditional liquid acid catalysts. commonorganicchemistry.com
Homogeneous Catalysis for Carboxylic Acid Derivatives
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for the synthesis of carboxylic acid derivatives. This approach allows for high selectivity and mild reaction conditions due to the well-defined nature of the catalytic species.
Recent advancements in adaptive dynamic homogeneous catalysis (AD-HoC) have demonstrated a versatile approach for forming various chemical bonds under predictable conditions. This methodology has been successfully applied to a range of bond-forming reactions, including C(sp²)–S, C(sp²)–N, and C(sp²)–O, which are relevant to the derivatization of isophthalic acids. orgsyn.org The use of a nickel bromide-glyme complex in conjunction with a photocatalyst like 4CzIPN enables the cross-coupling of aryl bromides with various nucleophiles. orgsyn.org For instance, the reaction of ethyl 4-bromobenzoate (B14158574) with ethyl 3-mercaptopropionate (B1240610) proceeds efficiently under visible light irradiation, showcasing the potential of this method for introducing sulfur-containing substituents onto an aromatic ring, a strategy that could be adapted for this compound derivatives. orgsyn.org
The following table summarizes the key components and conditions for a typical AD-HoC reaction:
| Component | Role | Example |
|---|---|---|
| Catalyst | Facilitates the reaction | NiBr₂·glyme |
| Photocatalyst | Absorbs light to initiate the reaction | 4CzIPN |
| Substrate | Starting material to be functionalized | Ethyl 4-bromobenzoate |
| Reagent | Source of the new functional group | Ethyl 3-mercaptopropionate |
| Solvent | Dissolves reactants and catalyst | Dimethylacetamide (DMA) |
| Irradiation | Provides energy for the photocatalyst | 40-Watt Kessil Lamp (λₘₐₓ = 456 nm) |
This catalytic system's adaptability holds promise for synthesizing a wide array of this compound derivatives with tailored functionalities.
Heterogeneous Catalysis in Organic Synthesis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. sigmaaldrich.comcaltech.edu This is particularly valuable in industrial processes for the synthesis of fine chemicals. sigmaaldrich.com
Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous catalysts for various organic transformations. researchgate.netacs.org For example, MOFs constructed from 5-{(pyridin-4-ylmethyl)amino}isophthalic acid and metal ions like copper(II), zinc(II), and cadmium(II) have demonstrated catalytic activity in the microwave-assisted peroxidative oxidation of alcohols and the Henry (nitroaldol) reaction. researchgate.netacs.org The copper-based MOF, in particular, proved to be a highly effective and reusable catalyst for the solvent-free oxidation of primary and secondary alcohols. researchgate.netacs.org
The catalytic performance of these MOFs is attributed to their porous structure and the presence of accessible metal centers that act as Lewis acids. researchgate.net These Lewis acid sites can activate substrates, facilitating reactions like the deprotonation of nitroalkanes in the Henry reaction. researchgate.net
The table below details the components and products of MOF-catalyzed reactions relevant to isophthalic acid systems.
| Reaction | Catalyst | Substrates | Product |
|---|---|---|---|
| Peroxidative Oxidation | Copper(II)-based MOF | Primary/Secondary Alcohols | Aldehydes/Ketones |
| Henry Reaction | Zinc(II)-based MOF | Aldehydes, Nitroalkanes | Nitroaldols |
The development of such robust heterogeneous catalysts is crucial for creating more sustainable and economically viable synthetic routes for isophthalic acid derivatives.
Phase-Transfer Catalysis in Isophthalic Acid Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgmdma.ch This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction can occur. crdeepjournal.orgkyushu-u.ac.jp
In the context of isophthalic acid synthesis, PTC can be employed for various transformations, including alkylations and nucleophilic substitutions. crdeepjournal.org For example, the synthesis of 5-substituted derivatives of isophthalic acid has been achieved by reacting dimethyl 5-hydroxyisophthalate with allyl glycidyl (B131873) ether in the presence of a base catalyst. nih.govmiddlebury.edu This reaction involves an anionic epoxide ring-opening and can be conveniently performed without a solvent. nih.gov
The general mechanism of liquid-liquid PTC involves the transfer of an anion from the aqueous phase to the organic phase by the catalyst. mdma.ch This "activated" anion can then react with the organic substrate. princeton.edu The catalyst is regenerated and returns to the aqueous phase to repeat the cycle. princeton.edu
The following table illustrates the key players in a typical phase-transfer catalyzed reaction.
| Component | Function | Example |
|---|---|---|
| Organic Substrate | Reactant in the organic phase | Dimethyl 5-hydroxyisophthalate |
| Nucleophile | Reactant in the aqueous phase | Hydroxide ion |
| Phase-Transfer Catalyst | Transports nucleophile to organic phase | Quaternary ammonium salt |
| Organic Phase | Solvent for the organic substrate | - (solvent-free in some cases) |
| Aqueous Phase | Solvent for the nucleophile | Water |
PTC offers several advantages, including mild reaction conditions, increased reaction rates, and the ability to use inexpensive reagents, making it an attractive method for the synthesis of isophthalic acid derivatives. crdeepjournal.org
Synergistic Catalysis Principles and Applications
Synergistic catalysis, where two or more catalysts work together to promote a reaction more effectively than either catalyst alone, is a rapidly developing area in organic synthesis. While specific applications to this compound are not extensively documented, the principles can be applied to its synthesis and derivatization.
One example of a related synergistic system involves the use of a bifunctional catalyst. For instance, the immobilization of a Lewis basic catalyst and a Brønsted acid catalyst on a textile support has been demonstrated. mpg.de This approach allows for cooperative catalysis in reactions such as the intramolecular hydroetherification of an alcohol, where the bifunctional catalyst showed good activity and could be easily recovered and reused. mpg.de
The concept of synergistic catalysis can be extended to various combinations of catalysts, including organocatalysts, transition metal catalysts, and Lewis acids. The development of novel chiral C–H acid catalysts, for example, has led to highly enantioselective Diels-Alder reactions. mpg.de These catalysts can act as both a Brønsted acid and a Lewis acid, activating the reactants in a synergistic manner. mpg.de
Organometallic Catalysis in Related Systems
Organometallic catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. While direct examples for this compound are limited, related systems demonstrate the potential of this approach.
Coordination polymers and MOFs based on substituted isophthalate ligands have shown catalytic properties. nih.gov For instance, coordination polymers of 5-substituted isophthalic acids have been investigated for their catalytic, magnetic, and gas storage properties. nih.gov The synthesis of these materials often involves the reaction of the isophthalic acid derivative with a metal salt, such as manganese(II) acetate (B1210297) or zinc(II) acetate, under hydrothermal conditions. nih.gov
Furthermore, organometallic complexes of first-row transition metals like iron and cobalt are being explored for catalytic reactions such as alkene isomerization and hydrosilylation. yale.edu These inexpensive and earth-abundant metals offer a more sustainable alternative to precious metal catalysts. yale.edu The fundamental understanding of the organometallic reactions of these complexes can be applied to develop new catalytic methods for the functionalization of aromatic compounds like this compound.
Derivatization Strategies and Functional Group Transformations
Synthesis of Substituted Amino and Nitroso Isophthalates
The introduction of amino and nitroso groups onto the isophthalate framework provides access to a diverse range of functionalized molecules with potential applications in materials science and pharmaceuticals.
The synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles has been achieved through the reaction of acylethynylpyrroles with malononitrile (B47326) in the presence of potassium hydroxide. nih.gov This method provides an efficient route to arylpyrroles containing an amino-substituted isophthalonitrile moiety. The reaction conditions are mild, proceeding at 0 °C in acetonitrile (B52724). nih.gov
The direct nitrosation of aromatic compounds is a common method for introducing a nitroso group. For tertiary aromatic amines, nitrosation with nitrous acid typically occurs at the para position to the amino group. nih.gov For secondary aromatic amines, N-nitrosation is followed by a Fischer-Hepp rearrangement to yield the p-nitroso-monosubstituted amine. nih.gov In the case of activated aromatic rings, such as phenols and anilines, direct C-nitrosation can be achieved using various nitrosating agents. nih.gov
The following table summarizes methods for introducing amino and nitroso groups.
| Functional Group | Synthetic Method | Reagents |
|---|---|---|
| Amino | Reaction of acylethynylpyrroles with malononitrile | KOH, MeCN |
| Nitroso (from tertiary amine) | Direct C-nitrosation | Nitrous acid |
| Nitroso (from secondary amine) | N-nitrosation followed by Fischer-Hepp rearrangement | Nitrous acid, HCl/HBr |
These derivatization strategies open up avenues for creating a library of substituted isophthalates with diverse electronic and steric properties.
Alkoxy and Sulfonamide Derivative Synthesis
The synthesis of alkoxy and sulfonamide derivatives of this compound involves functionalization of its carboxylic acid groups or modification of the aromatic ring. These derivatives are explored for various applications, leveraging the structural backbone of the isophthalic acid moiety.
Alkoxy Derivative Synthesis (Esterification)
The formation of alkoxy derivatives, specifically esters, from this compound is a fundamental transformation. This is typically achieved through standard esterification protocols, such as the Fischer-Speier esterification, where the diacid is reacted with an alcohol in the presence of an acid catalyst. While direct examples for this compound are not extensively detailed in the provided research, the principles apply. The reaction involves the protonation of a carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.
This process can be used to synthesize a variety of dialkyl esters. The reaction conditions can be tailored to control the degree of esterification, yielding either the monoester or the diester derivative. The synthesis of polyesters through polycondensation with diols is another important application of this reactivity, creating polymers with repeating ester units derived from this compound. jku.atgoogle.com
Sulfonamide Derivative Synthesis
The synthesis of sulfonamide derivatives has been specifically documented for compounds derived from this compound precursors. A key route involves the sulfonylation of an amino-substituted isophthalate. For instance, dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates serve as effective starting materials for creating complex sulfonamides. ekb.eg
In a reported synthesis, these amino-isophthalate precursors are reacted with a sulfonylating agent, such as p-acetamidobenzenesulfonyl chloride. This reaction leads to the formation of dialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethylisophthalates. ekb.eg The sulfonamide linkage is formed by the nucleophilic attack of the amino group on the sulfonyl chloride, displacing the chloride ion. These resulting sulfonamide derivatives are noted for their potential as biologically active compounds. ekb.eg
The general approach for synthesizing sulfonamides often involves the reaction of an aromatic sulfonyl chloride with a primary or secondary amine in the presence of a base. vt.edu This versatile reaction allows for the incorporation of the sulfonamide functional group onto various molecular scaffolds.
| Starting Material | Reagent | Product | Significance |
|---|---|---|---|
| Dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalate | p-Acetamidobenzenesulfonyl chloride | Dialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethylisophthalate | Formation of potentially biologically active sulfonamide derivatives. |
Intramolecular Cyclization Pathways
Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic and polycyclic structures through intramolecular cyclization reactions. These pathways are crucial for building more complex molecular architectures, such as phthalazinones and polyimides.
Phthalazinone Formation
Phthalazinones are a class of nitrogen-containing heterocyclic compounds that can be synthesized from derivatives of phthalic acids. The general synthesis involves a cyclocondensation reaction between a phthalic acid derivative (like an anhydride (B1165640) or an o-aroylbenzoic acid) and a hydrazine (B178648). longdom.org For instance, an o-aroylbenzoic acid, which can be conceptually derived from this compound, can undergo cyclization with hydrazine hydrate (B1144303) or its derivatives to form the phthalazinone ring system. ekb.egresearchgate.netnih.gov
The reaction mechanism typically involves the initial formation of a hydrazone or an acylhydrazide intermediate, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to yield the stable, fused heterocyclic ring of the phthalazinone. longdom.org These resulting phthalazinone structures can be further functionalized to create a library of compounds for various applications. ekb.egnih.govnih.gov
Polyimide Synthesis via Imidization
A significant intramolecular cyclization pathway for dicarboxylic acids like this compound is the formation of polyimides. Polyimides are high-performance polymers known for their thermal stability. vt.edu The synthesis is a two-step process. First, this compound, or more commonly its corresponding dianhydride, is reacted with a diamine in a polar aprotic solvent. This step forms a soluble polymer precursor known as a poly(amic acid). vt.eduvt.edu
The second step is the crucial intramolecular cyclization, known as imidization. The poly(amic acid) is converted to the final polyimide through thermal treatment or chemical dehydration. vt.educore.ac.uk In this step, the carboxylic acid and amide functional groups on the polymer backbone react intramolecularly, eliminating water to form the stable five-membered imide ring. This cyclodehydration reaction transforms the flexible precursor into the rigid and robust polyimide structure. vt.edu
| Precursor Derivative Type | Reaction Partner | Intermediate | Cyclization Product | Reaction Type |
|---|---|---|---|---|
| o-Aroylbenzoic acid derivative | Hydrazine hydrate | Acylhydrazide | Phthalazinone | Cyclocondensation |
| Dianhydride derivative | Diamine | Poly(amic acid) | Polyimide | Intramolecular Cyclodehydration (Imidization) |
Applications in Advanced Materials and Supramolecular Chemistry
Role as a Building Block in Complex Chemical Architectures
The rigid, pre-organized geometry of 2,4-dimethylisophthalic acid allows it to function as a well-defined "spacer" or "panel" in the bottom-up construction of large, functional molecular assemblies. Its derivatives are instrumental in creating architectures with tailored internal cavities and specific recognition properties.
Hemicarcerands are large, hollow, container-like molecules capable of entrapping smaller guest molecules within their inner cavity. Unlike permanently sealed carcerands, hemicarcerands possess portals that allow for the ingress and egress of guests, typically under thermal activation. This dynamic behavior enables the study of molecular imprisonment and release.
This compound is a key structural unit in the synthesis of one of the most well-studied hemicarcerand families, exemplified by a molecule often designated Octacid4 . This host molecule is assembled by covalently linking two bowl-shaped resorcinarene (B1253557) cavitand hemispheres. Four units of this compound act as the bridging "spacer" components that connect the upper and lower rims of the cavitands via ester linkages.
The role of the this compound spacer is twofold:
Cavity Modification: The two methyl groups on each of the four spacer units project into the interior of the hemicarcerand. This functionalization is not passive; it actively shapes the internal environment, reduces the effective volume of the cavity, and influences the orientation and conformation of any encapsulated guest molecule. The steric bulk of these methyl groups is a deliberate design element used to fine-tune the host's recognition properties.
The synthesis locks the guest inside the host, forming a "hemicarceplex." The guest can only escape at elevated temperatures where the host structure has enough thermal energy to transiently open its portals, a process characterized by a significant activation energy barrier.
The hemicarcerands constructed with this compound spacers are exemplary systems for studying molecular recognition. The host's ability to selectively bind guest molecules is governed by the principle of complementarity—the guest must fit snugly within the cavity defined by the cavitand bowls and the diacid spacers.
The recognition process is driven by a combination of factors:
Size and Shape Selectivity: The internal dimensions of the host dictate which molecules can be encapsulated. Guests that are too large cannot enter, while guests that are too small may not be bound effectively or may adopt multiple positions within the cavity.
Constrictive Binding: The encapsulation and release of a guest are kinetically controlled processes. The guest must squeeze through the portals of the host, which involves conformational changes in both host and guest. The energy barrier for this process leads to very long residence times for the guest at ambient temperatures, often on the scale of hours, days, or even years.
Inner-Phase Interactions: Once inside, the guest interacts with the interior walls of the host via non-covalent forces such as van der Waals and CH-π interactions. The methyl groups of the this compound spacers contribute significantly to this inner-phase environment, creating a nonpolar, sterically crowded space that influences the guest's behavior.
Research has quantified the binding and dynamics for various guests within these systems. The table below summarizes typical kinetic data for guest exchange in a hemicarceplex formed using this compound spacers, illustrating the high stability of these complexes at room temperature.
| Guest Molecule | Solvent | Temperature for Half-Life (t1/2) of 1 hour | Calculated Activation Energy for Egress (ΔG‡) |
|---|---|---|---|
| Dimethylformamide (DMF) | CDCl3 | ~120 °C | ~24 kcal/mol |
| Pyrazine | CDCl2CDCl2 | ~140 °C | ~26 kcal/mol |
| 1,4-Dioxane | CDCl3 | ~100 °C | ~22 kcal/mol |
Mechanically interlocked molecules (MIMs), such as rotaxanes (wheels on an axle) and catenanes (interlocked rings), are architectures where components are linked by topology rather than covalent bonds. This compound derivatives serve as crucial components in the template-directed self-assembly of these intricate structures.
In the design of a rotaxane, for example, a derivative of this compound can be incorporated as a "station" along a linear "axle" molecule. A macrocyclic "wheel" is then threaded onto this axle. The self-assembly process is often guided by a template effect, where non-covalent interactions between the wheel and the station precursors hold them in the correct orientation before bulky "stopper" groups are covalently attached to the ends of the axle, mechanically trapping the wheel.
The specific role of the 2,4-dimethylisophthalate unit in this context is to act as a recognition site. The combination of its aromatic ring and the precisely positioned methyl groups creates a unique binding pocket that is recognized by the macrocyclic wheel through complementary interactions (e.g., hydrogen bonding, π-π stacking, and steric docking). The methyl groups can prevent the wheel from binding in an undesired orientation, thereby imparting a high degree of structural control over the final interlocked assembly.
Crystal Engineering and Solid-State Chemistry
Crystal engineering is the rational design of functional solid-state structures based on a deep understanding of intermolecular interactions. Aromatic dicarboxylic acids are foundational building blocks in this field due to the strength and directionality of the hydrogen bonds formed by their carboxylic acid groups.
The primary goal when using aromatic diacids in crystal engineering is to control the formation of extended networks, such as tapes, layers, or three-dimensional frameworks. The geometry of the resulting crystal lattice is dictated by a hierarchy of intermolecular interactions, with hydrogen bonding being the most dominant.
For this compound, several factors govern its assembly in the solid state:
Hydrogen Bonding: The two carboxylic acid groups are powerful hydrogen bond donors and acceptors, predisposing the molecules to form robust, predictable patterns.
Molecular Shape: The meta-arrangement of the carboxyl groups creates a distinct angular geometry (~120°).
Steric Influence: The methyl groups at the 2- and 4-positions exert significant steric pressure. Unlike unsubstituted isophthalic acid, which can pack into relatively simple, planar hydrogen-bonded sheets, this compound is sterically hindered. This disruption forces the molecules to adopt non-planar, twisted, or helical arrangements to accommodate the bulky methyl groups, leading to more complex and often porous three-dimensional crystal structures. These methyl groups can also participate in weaker C–H···O hydrogen bonds, further influencing the packing motif.
The predictability of crystal structures relies on the use of "supramolecular synthons"—robust and recurring patterns of intermolecular interactions that act as reliable building units.
The most prevalent synthon for carboxylic acids is the carboxylic acid dimer , a cyclic motif designated by the graph-set notation R²₂(8). In this synthon, two molecules form a pair of O–H···O hydrogen bonds, creating a stable eight-membered ring.
In the case of this compound, this R²₂(8) dimer synthon is often observed, linking molecules into one-dimensional chains or tapes. However, the combination of the angular molecular shape and the steric hindrance from the methyl groups can promote the formation of alternative or more complex synthons and packing arrangements. For instance, instead of forming discrete dimers, the molecules might assemble via a catemer motif, where the carboxylic acid groups form a continuous O–H···O hydrogen-bonded chain. The steric bulk of the methyl groups often forces these chains or tapes to pack in a way that creates channels or voids within the crystal lattice, a key feature for designing porous materials.
The table below outlines the primary synthons relevant to the crystal engineering of aromatic dicarboxylic acids.
| Supramolecular Synthon | Description | Relevance to this compound |
|---|---|---|
| Carboxylic Acid Dimer (R²₂(8)) | A cyclic motif formed by two molecules linked via two O–H···O hydrogen bonds. | A highly probable and robust synthon, forming the primary connection to create 1D tapes. |
| Carboxylic Acid Catemer (C(4)) | A chain motif where molecules are linked head-to-tail by single O–H···O hydrogen bonds. | An alternative synthon that can arise due to steric constraints imposed by the methyl groups. |
| C–H···O Interactions | Weaker hydrogen bonds between a methyl C–H donor and a carbonyl oxygen acceptor. | Plays a crucial secondary role in directing the 3D packing of the primary hydrogen-bonded tapes or chains. |
Co-crystallization Strategies
Co-crystallization has emerged as a significant strategy for modifying the physicochemical properties of materials. benthamscience.com This technique involves combining two or more different molecules in a crystal lattice in a fixed stoichiometric ratio, often through non-covalent interactions like hydrogen bonding. benthamscience.comijspr.com For molecules with limited hydrogen bonding capabilities on their own, co-crystallization with a suitable partner, or "coformer," can introduce new interaction sites and lead to the formation of robust, predictable supramolecular structures. soton.ac.uk
The design of co-crystals hinges on the principles of molecular recognition and crystal engineering. researchgate.net Strategies often involve targeting the formation of specific, reliable hydrogen-bonding patterns known as supramolecular synthons. benthamscience.com These synthons are repeating motifs of intermolecular interactions that can guide the assembly of molecules into a desired crystalline architecture. benthamscience.com The selection of a coformer is crucial and is often guided by the complementary functional groups it possesses, which can interact with the target molecule. rsc.org
Several methods are employed to prepare co-crystals, which can be broadly categorized as solvent-based and solid-based techniques. nih.gov Solvent-based methods include slow evaporation of a solution containing both components, slurry conversion, and cooling crystallization. ijspr.comnih.gov Solid-state methods, such as neat grinding or solvent-assisted grinding, involve the mechanical mixing of the components. ijspr.comnih.gov While many co-crystals can be prepared by either method, some can only be obtained through a specific technique. nih.gov
In the context of dicarboxylic acids like this compound, co-crystallization with nitrogen-containing heterocycles is a common and effective strategy. kit.eduresearchgate.net These heterocycles can act as potent hydrogen bond acceptors, interacting with the carboxylic acid groups to form predictable and stable hydrogen-bonded assemblies. kit.edupsu.edu The resulting co-crystals can exhibit altered properties such as improved solubility or modified crystal morphology. rsc.org
Influence of Intermolecular Interactions on Solid-State Structures
The solid-state structure of a crystalline material is fundamentally governed by the network of intermolecular interactions within the crystal lattice. mdpi.comsun.ac.za These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, dictate the packing of molecules and, consequently, the material's macroscopic properties. researchgate.netrsc.org Understanding and controlling these interactions is a central goal of crystal engineering. sun.ac.za
Hydrogen bonding is a particularly powerful and directional interaction that plays a crucial role in determining the supramolecular architecture of many organic crystals. beilstein-journals.org In the case of carboxylic acids, the formation of hydrogen-bonded dimers is a common and robust motif. psu.edu However, in the presence of other functional groups or co-crystallizing agents, a hierarchy of hydrogen bond preferences can emerge. psu.edu For instance, the interaction between a carboxylic acid and a more basic nitrogen atom in a heterocycle is often favored over the self-association of two carboxylic acid molecules. psu.edu
The interplay of various intermolecular forces leads to the final three-dimensional arrangement of molecules. rsc.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal. rsc.org By mapping properties onto this surface, researchers can identify the types and relative importance of different intermolecular contacts. rsc.org
The specific arrangement of molecules in the solid state, influenced by these non-covalent forces, can lead to the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different properties. mdpi.com The ability to predict and control which polymorphic form is obtained is a significant challenge and a key area of research in materials science. mdpi.com Even subtle changes in crystallization conditions can favor one set of intermolecular interactions over another, leading to a different crystal packing. researchgate.net
Applications in Polymer Science and Metal-Organic Frameworks
Potential as Monomers in Polymer Synthesis
This compound holds potential as a monomer in the synthesis of polymers, particularly polyesters. googleapis.com Polymerization is the process of joining smaller molecules, called monomers, into a large chain-like structure known as a polymer. sigmaaldrich.com Condensation polymerization, specifically, involves the reaction between two different monomers with the elimination of a small molecule, such as water. savemyexams.com
Polyesters are a class of polymers formed through the reaction of a dicarboxylic acid and a diol (an alcohol with two hydroxyl groups). libretexts.org The carboxylic acid groups of the dicarboxylic acid monomer react with the hydroxyl groups of the diol monomer to form ester linkages, creating the polymer backbone. savemyexams.com A well-known example is the synthesis of poly(ethylene terephthalate) (PET) from terephthalic acid and ethylene (B1197577) glycol. mdpi.com
Given its structure as a dicarboxylic acid, this compound can be used in a similar fashion to create novel polyesters. The presence of the two methyl groups on the benzene (B151609) ring would influence the properties of the resulting polymer. These groups can affect the polymer's crystallinity, glass transition temperature (Tg), and solubility by introducing steric hindrance and altering the packing of the polymer chains. mdpi.com The synthesis of polymers can be carried out using various techniques, including melt polycondensation, which is a common method for producing polyesters. mdpi.com The resulting polymers can be tailored for specific applications by carefully selecting the diol comonomer and controlling the polymerization conditions. essentialchemicalindustry.org
The incorporation of monomers like this compound can lead to the development of new polymeric materials with unique properties. mdpi.com These materials could find applications in various fields, from packaging to advanced fibers. mdpi.comnih.gov
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. wikipedia.orgmdpi.com The modular nature of MOFs allows for a high degree of control over their structure and properties by varying the metal component and the organic linker. researchgate.netmdpi.com This has led to their investigation for a wide range of applications, including gas storage and separation, catalysis, and sensing. wikipedia.org
Dicarboxylic acids are a common and important class of ligands used in the synthesis of MOFs. mdpi.comresearchgate.net The two carboxylate groups can coordinate to metal centers, bridging them to form one-, two-, or three-dimensional networks. mdpi.com The geometry and length of the dicarboxylic acid ligand play a crucial role in determining the topology and pore size of the resulting MOF. mdpi.com
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt and the organic ligand in a suitable solvent. rsc.org By carefully controlling the reaction conditions, such as temperature, time, and solvent system, it is possible to direct the formation of specific MOF structures. mdpi.com The use of dual-ligand strategies, where a second ligand is introduced, can further increase the structural diversity and complexity of the resulting MOFs. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2,4-Dimethylisophthalic acid. numberanalytics.com These methods allow for the optimization of the molecule's ground state geometry and the calculation of various electronic properties. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and charge transfer characteristics. nih.govnih.gov The energy gap between HOMO and LUMO is a key parameter that helps in describing the charge transfer ability within the molecule. nih.gov
Electrostatic potential maps can be generated to visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net Theoretical calculations can also predict spectroscopic properties, which can then be compared with experimental data from techniques like infrared (IR) spectroscopy to validate the computational model. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of a Substituted Phenol Compound (Example Data) This table presents example data for a related compound to illustrate the type of information obtained from quantum chemical calculations. Specific values for this compound would require dedicated calculations.
| Parameter | Value |
|---|---|
| HOMO Energy | -8.544 eV researchgate.net |
| LUMO Energy | 0.430 eV researchgate.net |
| Energy Gap | 8.974 eV |
Molecular Dynamics Simulations of Compound-Containing Systems
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments, such as in solution or as part of a larger molecular complex. nih.govnih.gov These simulations model the movement of atoms over time by integrating Newton's equations of motion, providing a "computational microscope" to observe molecular interactions at an atomic level. nih.gov MD simulations are particularly useful for understanding how the compound interacts with its surroundings, including solvent molecules or other chemical species. nih.gov
Recent advancements have enabled MD simulations of increasingly large and complex systems, with the ability to simulate millions of atoms over nanosecond timescales. princeton.edu For systems containing compounds like this compound, MD can be used to explore the formation and stability of intermolecular interactions, such as hydrogen bonds, which are crucial in determining the macroscopic properties of materials. rsc.org Web-based platforms and specialized software packages like GROMACS are available to perform and analyze these complex simulations. uams.edu
Conformational Analysis and Energy Landscape Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.orgchemistrysteps.com For a molecule like this compound, with its rotatable bonds, understanding the preferred conformations is key to predicting its shape and how it will interact with other molecules. fiveable.me The potential energy surface (PES) or energy landscape describes the energy of a molecule as a function of its geometry. arxiv.orgresearchgate.net
Computational methods can be used to explore this landscape, identifying the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. mdpi.comfrontiersin.org This analysis helps to understand the flexibility of the molecule and the likelihood of it adopting certain shapes. mdpi.com For example, a conformational analysis would reveal the preferred orientations of the two carboxylic acid groups and the two methyl groups relative to the benzene (B151609) ring. Studies have shown that even for relatively simple molecules, the energetically most favorable conformation in the gas phase may not be the one adopted in the solid state due to packing forces. mdpi.com
Table 2: Example Conformational Energy Data for a Diaminium Cation This table illustrates the type of data generated in a conformational analysis. The specific energy values would differ for this compound.
| Conformation | Relative Energy (kJ·mol⁻¹) |
|---|---|
| anti-anti | 0 (Global Minimum) mdpi.com |
| anti-gauche | 13 mdpi.com |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. opentextbc.camasterorganicchemistry.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a reaction to occur. sumitomo-chem.co.jpuio.no This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org
For reactions involving this compound, such as its synthesis or its use as a building block for polymers, computational studies can clarify the role of catalysts, the nature of intermediates, and the factors that control the reaction rate and selectivity. uio.no The unified reaction valley approach (URVA) is one method that can be used to partition a reaction mechanism into distinct phases, providing a detailed description of bond-breaking and bond-forming events. smu.edu
Predictive Modeling of Molecular Interactions
Predictive modeling uses computational methods to forecast how a molecule will interact with other molecules, such as proteins or other small molecules. nih.govtaylorfrancis.com These models are becoming increasingly important in fields like materials science and drug discovery. nih.govmdpi.com By integrating data from various sources, including chemical structures and known interactions, machine learning algorithms can be trained to predict new interactions. nih.govresearchgate.net
For this compound, predictive modeling could be used to screen for its potential to bind to specific biological targets or to form stable complexes with other molecules in the design of new materials. github.io These in silico models can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. nih.gov The models can be based on the molecule's chemical structure or on more complex data from chemical-protein interaction databases. nih.gov
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-Dimethylisophthalic acid, ¹H NMR and ¹³C NMR are fundamental for confirming the substitution pattern of the benzene (B151609) ring and identifying the different chemical environments of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the carboxylic acid protons, the aromatic protons, and the methyl protons. The acidic protons of the two carboxyl groups are expected to appear as a broad singlet far downfield, typically in the range of 12-13 ppm, and this signal would disappear upon shaking the sample with D₂O due to proton-deuterium exchange.
The aromatic region would show two singlets, corresponding to the protons at the 5- and 6-positions of the benzene ring. The proton at the 6-position (adjacent to a carboxyl group and a methyl group) and the proton at the 5-position (between a carboxyl and a methyl group) are in distinct chemical environments and thus would have different chemical shifts. The two methyl groups at the 2- and 4-positions are also in non-equivalent environments and would therefore appear as two separate singlets in the aliphatic region of the spectrum, typically between 2.3 and 2.7 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals would be anticipated, corresponding to the ten carbon atoms in unique chemical environments. The carbons of the two carboxylic acid groups would appear furthest downfield. The six carbons of the benzene ring would resonate in the aromatic region (typically 120-150 ppm), with the carbons directly attached to the carboxyl and methyl groups (C1, C2, C3, C4) showing distinct shifts from the carbons bearing hydrogen atoms (C5, C6). The two methyl carbons would appear in the upfield, aliphatic region of the spectrum.
While specific, experimentally verified spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on established substituent effects on benzene rings. msu.educhemguide.co.uk
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~12.5 | Broad Singlet (2H) | C=O | ~170 |
| Ar-H (H5, H6) | ~7.8 - 8.2 | Two Singlets (1H each) | C=O | ~168 |
| Ar-CH₃ (C4-CH₃) | ~2.6 | Singlet (3H) | Ar-C (C1, C2, C3, C4) | ~130-140 |
| Ar-CH₃ (C2-CH₃) | ~2.4 | Singlet (3H) | Ar-C (C5, C6) | ~128-132 |
| -CH₃ | ~20 | |||
| -CH₃ | ~18 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band would be the C-H stretching vibrations of the aromatic ring and methyl groups, typically appearing between 2850 and 3100 cm⁻¹.
A very strong and sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid groups. The exact position of this band can be influenced by hydrogen bonding. The aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. Finally, C-O stretching and O-H bending vibrations would be visible in the fingerprint region, between 900 and 1400 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. Key expected signals would include the aromatic C=C stretching vibrations and the symmetric C-CH₃ stretching modes. The C=O stretching vibration would also be present, though its intensity can vary.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H stretch | 2500-3300 (very broad, strong) | Weak or not observed | Carboxylic acid dimer |
| C-H stretch (aromatic) | 3000-3100 (medium) | Strong | Aryl C-H bonds |
| C-H stretch (aliphatic) | 2850-3000 (medium) | Strong | Methyl C-H bonds |
| C=O stretch | ~1700 (strong, sharp) | Medium to strong | Carboxylic acid carbonyl |
| C=C stretch (aromatic) | 1450-1600 (medium, multiple bands) | Strong | Benzene ring vibrations |
| C-O stretch / O-H bend | 1200-1400 (medium) | Weak | Coupled C-O and O-H modes |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₀O₄, corresponding to a molecular weight of 194.18 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 194. This peak, representing the intact molecule with one electron removed, confirms the molecular weight.
The fragmentation of the molecular ion provides valuable structural clues. For aromatic carboxylic acids, common fragmentation pathways include:
Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 177.
Loss of a water molecule (-H₂O): This often occurs from the molecular ion, especially in ortho-substituted acids, but can also be seen here, leading to a peak at m/z 176.
Loss of a carboxyl group (-COOH): This fragmentation would produce an ion at m/z 149.
Loss of a methyl radical (-CH₃): Cleavage of one of the methyl groups would lead to a fragment at m/z 179. Subsequent loss of CO₂ from this fragment could lead to further ions.
The relative abundance of these fragment ions helps to piece together the molecular structure and corroborate the findings from other spectroscopic methods.
Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Plausible Fragment Identity | Plausible Neutral Loss |
|---|---|---|
| 194 | [M]⁺ (Molecular Ion) | - |
| 179 | [M - CH₃]⁺ | ∙CH₃ |
| 177 | [M - OH]⁺ | ∙OH |
| 176 | [M - H₂O]⁺ | H₂O |
| 149 | [M - COOH]⁺ | ∙COOH |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.
Single Crystal XRD
If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide a precise determination of its crystal structure. This includes the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including intermolecular interactions such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form dimeric structures. This detailed structural information is invaluable for understanding the compound's physical properties.
Powder XRD (PXRD)
When single crystals are not available, powder XRD can be used to obtain a diffraction pattern that serves as a unique fingerprint for the crystalline solid. This pattern can be used to identify the compound, assess its purity, and distinguish between different polymorphic forms. While solving a crystal structure from powder data is more complex than from single-crystal data, it is often possible and provides similar, though typically less precise, structural information. No published crystallographic data for this compound is currently available in open crystallographic databases.
Chromatographic Separations in Research Protocols
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for the analysis and purification of compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of this compound and for its separation from reaction mixtures or isomers. A common research protocol would likely involve reversed-phase HPLC. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
A typical method would use a gradient elution, starting with a highly aqueous mobile phase (e.g., water with a small amount of acid like formic or phosphoric acid to suppress ionization of the carboxyl groups) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~230-280 nm). The retention time under specific conditions is a characteristic of the compound and can be used for its identification and quantification.
Gas Chromatography (GC)
Due to the low volatility and high polarity of the carboxylic acid groups, direct analysis of this compound by GC is challenging. A common protocol requires derivatization to convert the non-volatile acid into a more volatile ester, for example, by reaction with methanol to form dimethyl 2,4-dimethylisophthalate. This derivative can then be readily analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.
Representative HPLC Protocol for Aromatic Acid Analysis
| Parameter | Typical Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Environmental Research and Degradation Pathways
Detection and Monitoring in Environmental MatricesSpecific analytical methods for the detection and monitoring of 2,4-Dimethylisophthalic acid in environmental samples such as water and soil have not been described in the available literature.
Due to this absence of specific scientific data, generating the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection is not feasible at this time.
Future Directions and Emerging Research Avenues for 2,4 Dimethylisophthalic Acid
The landscape of chemical research is in a constant state of evolution, driven by the dual needs for high-performance materials and sustainable manufacturing processes. For a specialized compound such as 2,4-Dimethylisophthalic acid, future research is poised to unlock new applications and streamline its production through innovative scientific and technological approaches. The following sections explore the emerging research avenues that are expected to shape the future of this compound.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing 2,4-Dimethylisophthalic acid’s purity and structural integrity?
- Methodology : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Ensure solvent systems (e.g., DMSO, methanol) are compatible with the compound’s solubility profile, as noted in studies of structurally similar phthalic acid derivatives .
- Data Interpretation : Cross-reference spectral data (e.g., H-NMR peaks at δ 2.3–2.7 ppm for methyl groups) with literature values to confirm substituent positions and rule out isomers.
Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?
- Experimental Design : Employ catalytic methods (e.g., acid-catalyzed ester hydrolysis) under controlled temperature (80–100°C) to reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using recrystallization in ethanol/water mixtures .
- Quality Control : Quantify byproducts like unreacted dimethyl esters using gas chromatography-mass spectrometry (GC-MS). Adjust molar ratios of reactants (e.g., methylating agents) to improve yield (>85%) .
Q. What are the critical solubility and stability parameters for handling this compound in aqueous systems?
- Key Parameters : The compound exhibits limited water solubility (~1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO). Stability tests under varying pH (4–9) and temperature (4–40°C) show degradation <5% over 72 hours when stored in inert atmospheres .
- Protocol : Prepare stock solutions in DMSO and dilute in buffered aqueous media immediately before use to prevent precipitation.
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be resolved?
- Data Contradiction Analysis : Review experimental conditions (e.g., UV exposure, microbial activity) across studies. For example, discrepancies in half-life values (e.g., 7 vs. 30 days in soil) may arise from differences in organic matter content or microbial consortia. Replicate studies using standardized OECD guidelines for hydrolysis and biodegradation .
- Advanced Techniques : Use C-labeled compounds to track degradation pathways via liquid scintillation counting. Compare results with computational models (e.g., EPI Suite) to validate environmental fate predictions .
Q. What mechanistic insights explain the compound’s reactivity in polymer synthesis?
- Experimental Approach : Conduct kinetic studies of polycondensation reactions with diols (e.g., ethylene glycol) under varying catalysts (e.g., SbO). Monitor molecular weight distribution via gel permeation chromatography (GPC) and correlate with thermal stability (TGA/DSC data) .
- Theoretical Modeling : Use density functional theory (DFT) to calculate activation energies for esterification steps, identifying steric effects from methyl substituents that hinder reactivity at the 2- and 4-positions .
Q. How should researchers address inconsistencies in toxicity profiles reported for this compound?
- Systematic Review : Apply the BEES-C framework to evaluate data quality across studies, focusing on sample contamination risks (e.g., during urinary biomonitoring) and matrix adjustment methods (creatinine vs. unadjusted urine concentrations) .
- In Vitro/In Vivo Harmonization : Standardize assay conditions (e.g., HepG2 cell lines, 48-hour exposure) and compare results with in vivo rodent models (oral LD >2000 mg/kg). Address variability by reporting both adjusted and unadjusted data .
Data Reporting and Reproducibility
Q. What metadata are essential for ensuring reproducibility in studies involving this compound?
- Required Details :
- Synthetic protocols: Catalyst type, reaction time, and purification steps .
- Analytical conditions: HPLC column type (C18), mobile phase composition, and detector settings .
- Stability Storage temperature, solvent used, and duration before degradation .
- FAIR Principles : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) for transparency .
Q. How can researchers validate computational models predicting the compound’s physicochemical properties?
- Validation Strategy : Compare predicted logP (e.g., 1.85 via ChemAxon) with experimental shake-flask measurements. Use QSAR models trained on phthalic acid derivatives to refine predictions for methyl-substituted analogs .
- Collaborative Efforts : Share datasets via platforms like the NIST Chemistry WebBook to benchmark model accuracy against empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
